molecular formula C19H20N2O6S B7691804 N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B7691804
M. Wt: 404.4 g/mol
InChI Key: KVBQBISZLVKTTE-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a methoxy group, and a pyrrolidine sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the subsequent attachment of the methoxy and pyrrolidine sulfonyl groups. Common synthetic routes include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide in the presence of a base.

    Introduction of the Pyrrolidine Sulfonyl Group: This can be done through sulfonylation reactions using pyrrolidine and sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and methoxy group may facilitate binding to active sites, while the pyrrolidine sulfonyl group can enhance solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: Lacks the methoxy group, which may affect its binding affinity and solubility.

    N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID: Contains a carboxylic acid group instead of a benzamide, which can alter its chemical reactivity and biological activity.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility, while the pyrrolidine sulfonyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-25-16-6-4-13(10-18(16)28(23,24)21-8-2-3-9-21)19(22)20-14-5-7-15-17(11-14)27-12-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQBISZLVKTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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